Di-t-butylacetylene

描述

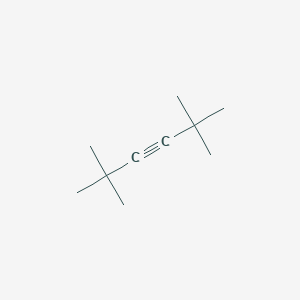

Di-t-butylacetylene, also known as 2,2,5,5-tetramethyl-2-hexyne, is an organic compound with the molecular formula C10H18. It is characterized by the presence of two tert-butyl groups attached to a central acetylene (triple-bonded carbon) unit. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions: Di-t-butylacetylene can be synthesized through various methods. One common approach involves the reaction of tert-butylacetylene with a strong base, such as sodium amide, in liquid ammonia. The reaction proceeds as follows:

(tert-C4H9)C≡CH+NaNH2→(tert-C4H9)C≡CNa+NH3

The resulting sodium acetylide is then treated with a tert-butyl halide to yield this compound:

(tert-C4H9)C≡CNa+(tert-C4H9)X→(tert-C4H9)C≡C(tert-C4H9)+NaX

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

化学反应分析

Photochemical Reactions

Di-t-butylacetylene exhibits notable photochemical behavior. When subjected to UV irradiation (e.g., 254 nm), it undergoes head-to-head dimerization to form a ladderane-type structure, as observed in studies of related tetrahedral phosphorus compounds. For example:

-

Reaction :

Under prolonged UV exposure in tetrahydrofuran (THF), the ladderane dimer decomposes into this compound and red phosphorus (Fig. S15, ).

Key Data :

| Reaction Conditions | Products | Observation |

|---|---|---|

| UV (365 nm or 450 nm) in THF | This compound, P₄ | Clean conversion confirmed via ¹H/¹³C NMR ( ) |

Catalytic Dimerization

This compound participates in transition-metal-catalyzed dimerization. For instance, ruthenium complexes facilitate its transformation into sterically congested products:

-

Reaction :

The reaction proceeds via intermediate ruthenium acetylide complexes, as demonstrated by X-ray crystallography (Fig. 3, ).

Mechanistic Insights :

-

The [Ru(H)Cl(CO)(PPh₃)₃] catalyst forms a diacetylide complex with this compound.

-

The steric bulk of tert-butyl groups directs regioselectivity, favoring cis-butatriene formation ( ).

Stability and Decomposition

The compound’s stability under varying conditions is critical:

-

Thermal Stability : High steric hindrance from tert-butyl groups reduces reactivity toward polymerization.

-

Photodecomposition : Prolonged UV exposure in solution leads to fragmentation, yielding this compound and elemental phosphorus ( ).

Comparative Reactivity

This compound’s reactivity contrasts with less hindered alkynes:

| Property | This compound | Diphenylacetylene |

|---|---|---|

| Steric Hindrance | High | Moderate |

| Photostability | Forms ladderanes | Forms cyclooctatetraene |

| Catalytic Dimerization | cis-butatriene | Not reported |

科学研究应用

Scientific Research Applications

Di-t-butylacetylene is utilized in several scientific domains:

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the formation of complex molecules and polymers. Its ability to participate in various chemical reactions such as oxidation and reduction makes it valuable in creating specialized compounds.

Key Reactions:

- Oxidation: Can be oxidized to diketones or carboxylic acids using potassium permanganate or ozone.

- Reduction: Hydrogenation leads to the formation of di-t-butylalkane.

- Substitution: Reacts with electrophiles to form substituted alkynes.

Biological Applications

Research has indicated potential biological activities of this compound derivatives:

- Antimicrobial Activity: Certain derivatives exhibit effectiveness against both Gram-positive and Gram-negative bacteria by disrupting microbial membranes or interfering with metabolic pathways.

- Anticancer Activity: Studies have shown that derivatives can inhibit key kinases associated with cancer cell proliferation. For example, a derivative demonstrated an IC value of 43 nM against DYRK1A, indicating strong anticancer potential.

Case Study: Anticancer Activity Evaluation

| Compound | Target Kinase | IC (nM) | Activity |

|---|---|---|---|

| 1g | DYRK1A | 43 | Strong |

| 1g | TRKA | <20% remaining | Strong |

| 1g | CK1δ | <20% remaining | Strong |

Medicinal Chemistry

The exploration of this compound in drug development is promising due to its ability to modify biological pathways through kinase inhibition. Ongoing research aims to synthesize derivatives that enhance efficacy while minimizing toxicity.

Mechanistic Insights

The mechanism of action for this compound involves its interactions with various molecular targets. Its steric hindrance influences reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.

作用机制

The mechanism of action of di-t-butylacetylene involves its interaction with various molecular targets and pathways. For instance, in catalytic reactions, the compound can coordinate with metal catalysts, facilitating the formation of new chemical bonds. The presence of tert-butyl groups can influence the reactivity and selectivity of the compound in different reactions.

相似化合物的比较

Diethylacetylene: Similar structure but with ethyl groups instead of tert-butyl groups.

Diphenylacetylene: Contains phenyl groups attached to the acetylene unit.

Dimethylacetylene: Features methyl groups instead of tert-butyl groups.

Comparison: Di-t-butylacetylene is unique due to the steric hindrance provided by the tert-butyl groups, which can affect its reactivity and stability compared to other alkynes. This steric effect can lead to higher selectivity in certain reactions and make it a valuable compound in synthetic chemistry.

生物活性

Di-t-butylacetylene, a compound with the chemical formula CH, is an alkyne that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound consists of two tert-butyl groups attached to a carbon-carbon triple bond. The bulky tert-butyl substituents impart significant steric hindrance, which affects the compound's reactivity and interaction with biological targets. This unique structure allows this compound to participate in various chemical reactions, making it a valuable building block in organic synthesis.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival. For instance, certain synthesized derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

2. Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties. A notable study evaluated a derivative containing an acetylene moiety that inhibited key kinases associated with cancer cell proliferation, including TRKA and CK1δ. These kinases are often overexpressed in various cancers, indicating that targeting them could provide therapeutic benefits . The compound's ability to inhibit these kinases was linked to its structural features, allowing it to fit into the ATP-binding sites effectively.

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on a series of this compound derivatives revealed significant inhibition against several cancer cell lines. For example, compound 1g (7-acetylene-7-deaza-4′-thioadenosine) demonstrated potent anticancer activity with an IC value of 43 nM against DYRK1A, highlighting its potential as a lead compound for further development .

| Compound | Target Kinase | IC (nM) | Activity |

|---|---|---|---|

| 1g | DYRK1A | 43 | Strong |

| 1g | TRKA | <20% remaining | Strong |

| 1g | CK1δ | <20% remaining | Strong |

Case Study 2: Mechanistic Insights

Further investigations into the photochemical behavior of this compound revealed that it can undergo dimerization under specific conditions, leading to the formation of complex structures like ladderanes. This behavior not only highlights its chemical versatility but also suggests potential applications in materials science .

Applications in Medicinal Chemistry

The exploration of this compound in drug development is promising due to its ability to modify biological pathways through kinase inhibition. Ongoing research aims to synthesize new derivatives that enhance efficacy while minimizing toxicity. The focus is on optimizing the steric and electronic properties of these compounds to improve their selectivity and potency against cancer cells.

属性

IUPAC Name |

2,2,5,5-tetramethylhex-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVDWKZNFZMSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169965 | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17530-24-4 | |

| Record name | Di-t-butylacetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-t-butylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。